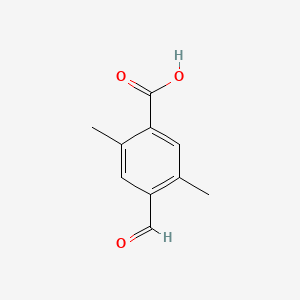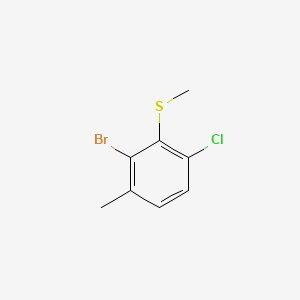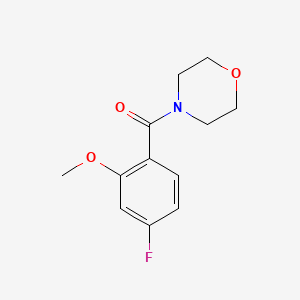![molecular formula C14H10Cl2O B6286893 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2586126-36-3](/img/structure/B6286893.png)
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,4’-Dichloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde”, there are general methods for synthesizing similar compounds. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . Additionally, biphenyl compounds can be synthesized through various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Scientific Research Applications
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of new compounds, and its ability to form chiral molecules has made it useful in the synthesis of pharmaceuticals. Additionally, its ability to form stable complexes with metal ions has made it useful in the synthesis of coordination polymers materials. It has also been studied for its potential applications in biochemistry, as it has been shown to be an effective inhibitor of the enzyme thiolase.
Mechanism of Action
The mechanism of action of 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde is complex and involves a number of different chemical processes. When the compound is exposed to a base, such as sodium hydroxide, the reaction of 1,1'-biphenyl-4-carbaldehyde with 2,4'-dichloro-5-methyl phenol is initiated. This reaction results in the formation of the desired this compound product. Additionally, the compound has been shown to form stable complexes with metal ions, and this has been used in the synthesis of coordination polymers materials.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to be an effective inhibitor of the enzyme thiolase, which is involved in the metabolism of fatty acids. Additionally, it has been shown to have anti-inflammatory and anti-fungal properties, as well as the ability to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized from readily available starting materials. Additionally, its ability to form stable complexes with metal ions is beneficial for the synthesis of coordination polymers materials. However, it is important to note that the compound is toxic in high concentrations, and therefore it should be handled with care in laboratory experiments.
Future Directions
The potential applications of 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde are still being explored, and there are a number of possible future directions for research. One potential direction is to further explore the compound’s potential as an inhibitor of thiolase, as this could have potential therapeutic applications. Additionally, further research could be conducted on the compound’s ability to form stable complexes with metal ions, as this could lead to the development of new coordination polymers materials. Finally, further research could be conducted on the compound’s potential anti-inflammatory and anti-fungal properties, as this could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde can be synthesized by a variety of methods. One of the most common methods is the reaction of 1,1'-biphenyl-4-carbaldehyde and 2,4'-dichloro-5-methyl phenol in the presence of a base, such as sodium hydroxide. This reaction requires the use of a solvent, such as ethanol or methanol, and can be conducted at a temperature of 80°C for a period of two hours.
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-(4-chlorophenyl)-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZGAYFNTKKGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)
![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)
![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)


![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)

